Acetamide vs. Carboxamide Scaffold: Elimination of the Third Chiral Center While Retaining Oral Efficacy
The acetamide chemotype represented by 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide eliminates the requirement for a third stereocenter that is mandatory in the corresponding carboxamide series. In the P. falciparum 3D7 assay, the acetamide lead (−)-32a (CWHM-1552) achieves an IC50 of 51 nM, and in the murine P. chabaudi model it delivers an ED90 of <10 mg/kg/day and an ED99 of 30 mg/kg/day after oral dosing [1]. The carboxamide lead CWHM-1008, by contrast, requires a third stereocenter to reach an ED99 of ≈30 mg/kg/day [1].
| Evidence Dimension | Stereochemical complexity vs. in vivo oral efficacy |
|---|---|
| Target Compound Data | Acetamide class lead (−)-32a: IC50 = 51 nM (P. falciparum 3D7); ED90 <10 mg/kg/day, ED99 = 30 mg/kg/day (P. chabaudi mouse model, p.o.) |
| Comparator Or Baseline | Carboxamide class lead CWHM-1008: requires third chiral center; ED99 ≈ 30 mg/kg/day (P. chabaudi mouse model, p.o.) |
| Quantified Difference | Equivalent in vivo potency without the need for a third stereocenter; opposite absolute stereochemical preference (3S,4R) vs. carboxamide series |
| Conditions | In vitro: P. falciparum 3D7 drug-sensitive strain. In vivo: murine P. chabaudi model, oral administration, once daily. |
Why This Matters
Reduced stereochemical complexity lowers synthetic cost, simplifies scale-up, and minimizes analytical burden for procurement.
- [1] Meyers MJ, et al. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Med Chem Lett. 2019;10(6):966-971. doi:10.1021/acsmedchemlett.9b00123. View Source
